molecular formula C9H14N2O3 B12919669 Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate CAS No. 925702-93-8

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B12919669
CAS No.: 925702-93-8
M. Wt: 198.22 g/mol
InChI Key: UCHRTLSEJOEVRL-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate, urea, and an appropriate aldehyde under acidic conditions. The reaction is usually carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours . The product is then isolated by standard workup procedures, including extraction and purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities. This compound can be used as a building block for the synthesis of novel pharmaceuticals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, pyrimidine derivatives have been shown to inhibit enzymes involved in nucleotide synthesis and DNA replication . The compound may also interact with receptors or proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate is unique due to its specific ethoxy substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and for studying the structure-activity relationships of pyrimidine derivatives.

Biological Activity

Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. The compound features an ethoxy group at the 2-position and a carboxylate group at the 5-position, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes involved in nucleic acid synthesis, thereby influencing cell proliferation and survival. Additionally, it has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a candidate for further medicinal development.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives of dihydropyrimidines possess activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the structure can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against human leukemia cells by modulating apoptotic pathways through the expression of key proteins such as Bax and Bcl-2 .

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in various models of neurodegeneration. It is believed to exert these effects by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

  • Antibacterial Activity Study : A study evaluated the antibacterial activity of various dihydropyrimidine derivatives against multiple bacterial strains. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Evaluation : In a study focusing on cancer cell lines, derivatives similar to this compound were tested for cytotoxicity. Results indicated that certain modifications could enhance their effectiveness against specific cancer types, suggesting a structure-activity relationship that warrants further exploration .
  • Neuroprotection Assessment : Research investigating the neuroprotective effects of dihydropyrimidines found that this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro .

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticancerEnzyme inhibition
Ethyl 2-amino-4-hydroxy-pyrimidineAntimicrobialCell wall synthesis inhibition
Ethyl 4-hydroxy-2-methylpyrimidineAnticancerApoptosis induction

Properties

CAS No.

925702-93-8

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-3-13-8(12)7-5-10-9(11-6-7)14-4-2/h5H,3-4,6H2,1-2H3,(H,10,11)

InChI Key

UCHRTLSEJOEVRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCC(=CN1)C(=O)OCC

Origin of Product

United States

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